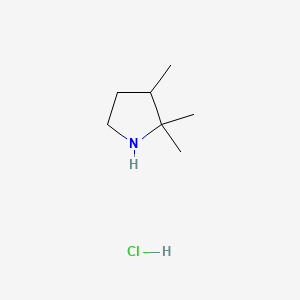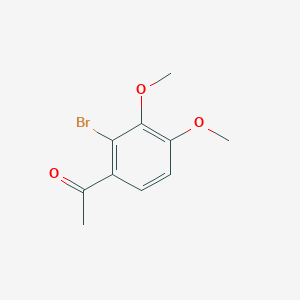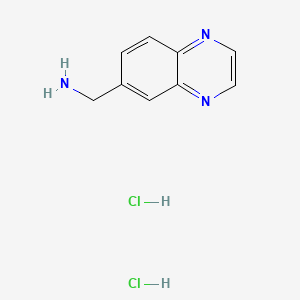![molecular formula C6H8O B13580622 Bicyclo[2.1.0]pentane-1-carbaldehyde](/img/structure/B13580622.png)
Bicyclo[2.1.0]pentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.1.0]pentane-1-carbaldehyde: is an organic compound with the molecular formula C6H8O. It is a bicyclic compound consisting of a cyclopropane ring fused to a cyclobutane ring, with an aldehyde functional group attached to one of the carbon atoms. This compound is known for its strained ring system, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Pyrolysis of Diazabicyclo Compounds: One of the methods to synthesize bicyclo[2.1.0]pentane-1-carbaldehyde involves the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene. This method involves heating the diazabicyclo compound to induce the formation of the bicyclic structure.
Photolysis of Diazabicyclo Compounds: Another method involves the photolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene. This process uses light to break the nitrogen-nitrogen bond, leading to the formation of the bicyclic compound.
Addition of Methylene to Cyclobutene: The addition of methylene to cyclobutene is another synthetic route. This method involves the reaction of cyclobutene with a methylene source to form the bicyclic structure.
Industrial Production Methods: While specific industrial production methods for bicyclo[21
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can undergo substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted bicyclic compounds.
Scientific Research Applications
Chemistry: Bicyclo[2.1.0]pentane-1-carbaldehyde is used as a building block in organic synthesis due to its strained ring system, which can be exploited to create complex molecular architectures .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug discovery and development. Its strained ring system can interact with biological targets in novel ways, leading to the development of new pharmaceuticals .
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various fine chemicals and specialty materials .
Mechanism of Action
The mechanism of action of bicyclo[2.1.0]pentane-1-carbaldehyde involves the scission of the C1–C4 bond, generating cyclopentane-1,3-diyl in a singlet electronic state . This intermediate can undergo various reactions, such as reclosure or hydrogen migration, leading to different products . The strained ring system of the compound plays a crucial role in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: This compound has a similar bicyclic structure but with a different ring fusion pattern.
Cubane: Another highly strained bicyclic compound with a cubic structure.
Bicyclo[2.2.2]octane: A less strained bicyclic compound with a larger ring system.
Uniqueness: Bicyclo[2.1.0]pentane-1-carbaldehyde is unique due to its specific ring fusion pattern and the presence of an aldehyde functional group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
bicyclo[2.1.0]pentane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-4-6-2-1-5(6)3-6/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLGLSGVMDLTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
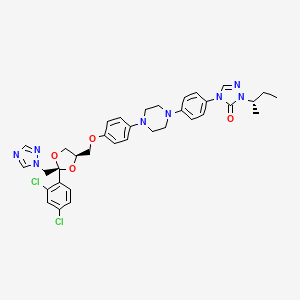
![2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B13580550.png)

![1-(Morpholin-4-yl)-4-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)butan-1-one](/img/structure/B13580562.png)
![3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile](/img/structure/B13580569.png)
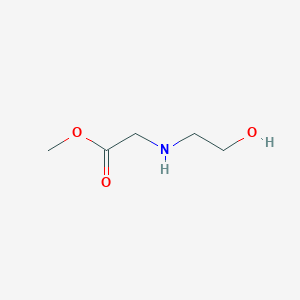

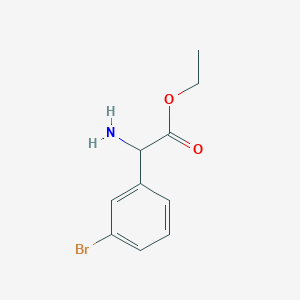
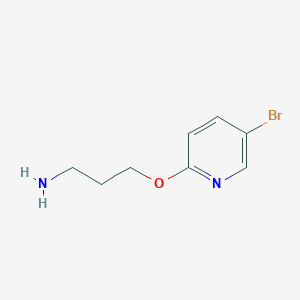
![7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline](/img/structure/B13580596.png)
